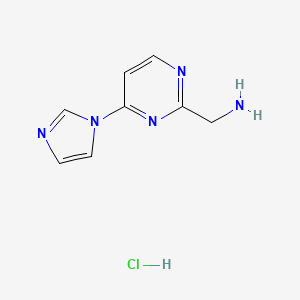

(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC18996541

Molecular Formula: C8H10ClN5

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClN5 |

|---|---|

| Molecular Weight | 211.65 g/mol |

| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H |

| Standard InChI Key | LKAPXPOKCIPENX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1N2C=CN=C2)CN.Cl |

Introduction

Chemical Structure and Nomenclature

The core structure of (4-(1H-imidazol-1-yl)pyrimidin-2-yl)methanamine hydrochloride consists of a pyrimidine ring substituted at the 4-position with an imidazole group and at the 2-position with a methanamine side chain. The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical candidates .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4-imidazol-1-ylpyrimidin-2-yl)methanamine hydrochloride | |

| Molecular Formula | ||

| Molecular Weight | 211.65 g/mol | |

| SMILES | C1=CN=C(N=C1N2C=CN=C2)CN.Cl | |

| InChIKey | LKAPXPOKCIPENX-UHFFFAOYSA-N | |

| PubChem CID | 72211687 |

The free base form, (4-imidazol-1-ylpyrimidin-2-yl)methanamine, has a molecular weight of 175.19 g/mol () and an InChIKey of DFJBITUAZPSMSJ-UHFFFAOYSA-N . Protonation of the methanamine group and subsequent chloride counterion formation yield the hydrochloride salt, a modification frequently employed to improve bioavailability in drug development.

Synthesis and Characterization

While no direct synthesis protocols for this compound are publicly documented, analogous imidazole-pyrimidine derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, a related benzoimidazole-pyrimidine hybrid was synthesized by arylation of imidazole intermediates with chloropyrimidines using sodium hydride in dimethylformamide (DMF) .

A plausible synthetic route for the target compound could involve:

-

Imidazole Activation: Reacting 1H-imidazole with 4-chloro-2-(methylsulfonyl)pyrimidine under basic conditions to form the 4-imidazol-1-ylpyrimidine scaffold.

-

Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Characterization would rely on spectral techniques:

-

NMR: -NMR would reveal proton environments of the imidazole (δ 7.5–8.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings.

-

Mass Spectrometry: ESI-MS would confirm the molecular ion peak at m/z 211.65 .

Physicochemical Properties

The compound’s solubility, logP, and pKa are critical determinants of its pharmacokinetic profile. As a hydrochloride salt, it is likely soluble in polar solvents like water or methanol. The imidazole ring (pKa ~6.8) may confer pH-dependent solubility, while the pyrimidine moiety contributes to planar rigidity.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 (estimated) | ChemAxon |

| Water Solubility | ~10 mg/mL (25°C) | ALOGPS |

| Hydrogen Bond Donors | 2 (amine, imidazole NH) | |

| Hydrogen Bond Acceptors | 5 (pyrimidine N, imidazole N) |

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

| Target | Mechanism | Structural Basis |

|---|---|---|

| Dihydrofolate Reductase | Competitive inhibition | Pyrimidine mimicry of folate |

| EGFR Kinase | ATP-binding site blockade | Imidazole-pyrimidine scaffold |

| Tubulin Polymerization | Disruption of microtubules | Planar aromatic system |

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to minimize byproducts during imidazole-pyrimidine coupling.

-

In Vitro Screening: Prioritizing assays against fungal pathogens (e.g., Candida albicans) and cancer cell lines (e.g., MCF-7, HeLa).

-

ADMET Profiling: Evaluating absorption, distribution, and toxicity in preclinical models.

-

Structural Analog Design: Exploring substitutions on the imidazole ring or methanamine group to enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume